N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex small molecule featuring a benzofuropyrimidine core fused with a pyrimidine-2,4-dione ring system. The compound is substituted at the 3-position with a phenyl group and at the 1-position with an acetamide moiety linked to a 2,4-dimethoxyphenyl group. While direct molecular data for this compound are unavailable in the provided evidence, its structure can be inferred from analogs such as 2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (C₂₅H₁₉N₃O₅, MW: 441.44 g/mol) .
The benzofuropyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and anticancer effects, as seen in structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) . The 2,4-dimethoxyphenyl group may modulate electronic properties and binding interactions, making this compound a candidate for targeted drug discovery.
Properties
CAS No. |
877656-41-2 |
|---|---|
Molecular Formula |
C26H21N3O6 |
Molecular Weight |
471.469 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O6/c1-33-17-12-13-19(21(14-17)34-2)27-22(30)15-28-23-18-10-6-7-11-20(18)35-24(23)25(31)29(26(28)32)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
IQIONMPTIMNSRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 471.5 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O6 |
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877656-41-2 |
The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules. It may exert its effects through:
Molecular Targets:
- Binding to specific proteins or enzymes involved in cellular signaling pathways.
Pathways Involved:
- Modulating pathways related to cell growth , apoptosis , and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies: The compound demonstrated IC50 values in the micromolar range against human cancer cell lines. These values suggest potent cytotoxic effects comparable to established chemotherapeutics.
Inhibition of Enzymes
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) Inhibition: Similar compounds have shown promise as AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound may interact effectively with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE.
Study 1: Cytotoxicity Assessment
In a recent study involving various derivatives of benzofuro[3,2-d]pyrimidines:
- The compound was tested against several cancer cell lines using MTT assays.
- Results indicated a dose-dependent reduction in cell viability with notable selectivity towards certain cancer types.
Study 2: Molecular Docking Analysis
Molecular docking simulations were conducted to predict the binding affinity of this compound to AChE and other targets:
- The binding energies suggested strong interactions with active sites critical for enzyme function.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a screening of drug libraries identified novel anticancer compounds through multicellular spheroid assays. This suggests that N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide may also possess significant anticancer properties.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in cancer pathways. Inhibition of the Type III secretion system (T3SS), noted in related compounds, indicates that this compound could similarly affect bacterial virulence factors.
Antimicrobial Properties
Preliminary studies suggest antimicrobial effects against various pathogens. The structural motifs present in the compound may facilitate interactions with microbial targets.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Benzofuro-Pyrimidine Core : Key reactions involve cyclization and functional group modifications.
- Introduction of the Dimethoxyphenyl Group : This step enhances the compound's solubility and biological activity.
- Acetamide Coupling : Final coupling reactions yield the target compound.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of compounds with similar structures:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs due to lack of direct data.
Key Comparisons:
Substituent Effects on Polarity and Solubility :
- The target compound ’s 2,4-dimethoxyphenyl group introduces two electron-donating methoxy groups, increasing polarity compared to the single methoxy group in the analog from . This may improve aqueous solubility, critical for bioavailability.
- In contrast, 1351780-16-9 () features lipophilic 2-ethyl-6-methylphenyl and 2-phenylethyl groups, favoring hydrophobic interactions and membrane penetration .
Compounds like Example 83 in (pyrazolo[3,4-d]pyrimidine derivatives) demonstrate that fluorinated substituents enhance binding to kinase targets, suggesting that halogenation could further optimize the target compound .
Computational Predictions :
- Tools like AutoDock Vina () could model the target compound’s binding to proteins such as kinases, leveraging its dimethoxy groups for hydrogen bonding or π-π stacking . However, experimental validation is required.
Synthetic Accessibility :
- The analog in was synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound for introducing the 2,4-dimethoxyphenyl group .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functional group coupling. Key steps include:
- Step 1 : Preparation of the benzofuropyrimidinone core through condensation of substituted benzofuran precursors with urea derivatives under acidic conditions .
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC or LC-MS .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural elucidation involves:
- Spectroscopy : H/C NMR to confirm substituent positions and connectivity. Aromatic protons in the dimethoxyphenyl group typically resonate at δ 3.8–4.0 ppm (methoxy) and δ 6.5–7.5 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction studies (e.g., monoclinic P21/c space group) provide bond lengths, angles, and intermolecular interactions, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships; e.g., optimizing reaction temperature (80–120°C) and solvent (DMF vs. THF) to maximize yield .
- Statistical Validation : ANOVA analysis confirms significance (p < 0.05), with Pareto charts highlighting dominant factors. For example, increasing reaction time from 12 to 24 hours may improve yield by 15% .
Q. How are crystallographic data discrepancies resolved during structural refinement?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) to reduce absorption errors. Multi-scan corrections (e.g., SADABS) address anisotropic diffraction .
- Refinement Protocols : Full-matrix least-squares refinement (R factor < 0.05) with SHELXL software. Disordered atoms are modeled using split positions and isotropic displacement parameters .
- Validation Tools : PLATON checks for missed symmetry (e.g., twinning) and validates hydrogen bonding networks (e.g., N–H···O interactions at 2.8–3.2 Å) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (e.g., 4.2 eV), indicating charge-transfer potential. Mulliken charges identify nucleophilic sites (e.g., carbonyl oxygen at −0.45 e) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability. Radial distribution functions (RDFs) quantify solvent-shell interactions .
Q. How is structure-activity relationship (SAR) analyzed for biological activity?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based inhibition assays (IC determination). For example, substitutions at the phenyl ring (electron-withdrawing groups) may enhance binding affinity by 20% .
- Docking Studies : AutoDock Vina or Glide software models interactions with active sites (e.g., hydrogen bonds with Ser123 of a kinase). Pose clustering identifies dominant binding modes .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at 2.4 Å distance) using Discovery Studio .
Data Analysis and Contradiction Management
Q. How to address conflicting NMR and mass spectrometry data during characterization?
- Methodological Answer :
- Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvent batch, calibrated MS parameters).
- Artifact Identification : Check for adducts in MS (e.g., [M+Na] vs. [M+H]) and solvent peaks in NMR .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the acetamide carbonyl (δ 170 ppm) and adjacent protons confirm connectivity .
Experimental Design for Biological Studies
Q. What in vitro models are suitable for assessing anticancer activity?
- Methodological Answer :
- Cell Lines : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC values compared to controls (e.g., doxorubicin). Include non-cancerous cells (e.g., HEK293) for selectivity assessment .
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) quantifies apoptosis. Western blotting detects caspase-3 cleavage or PARP inhibition .
- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility (RSD < 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
